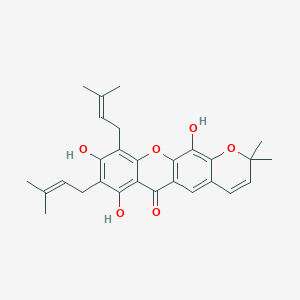

Latisxanthone C

Description

Structure

3D Structure

Properties

IUPAC Name |

7,9,12-trihydroxy-2,2-dimethyl-8,10-bis(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30O6/c1-14(2)7-9-17-21(29)18(10-8-15(3)4)26-20(22(17)30)23(31)19-13-16-11-12-28(5,6)34-25(16)24(32)27(19)33-26/h7-8,11-13,29-30,32H,9-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWBBMGLWODZNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C(=C4C(=C3)C=CC(O4)(C)C)O)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Latisxanthone C: A Comprehensive Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Initial Discovery and Natural Source of Latisxanthone C

This compound is a xanthone derivative isolated from the fruit peel of Garcinia latissima, a plant species belonging to the Clusiaceae family. Its discovery was first reported in a 2017 study published in the Journal of Natural Products by Juswanto and colleagues. This research detailed the isolation and structure elucidation of five new xanthones, including this compound, from this natural source. Garcinia latissima, commonly known as the "Manggis Papua," is found in the tropical regions of Indonesia and is a rich source of various bioactive secondary metabolites, particularly xanthones.

Experimental Protocols

The isolation and structural characterization of this compound involved a series of meticulous experimental procedures, as outlined below.

General Experimental Procedures

Standard laboratory equipment and analytical techniques were employed for the purification and structural determination of this compound. These included:

-

Chromatography: Vacuum liquid chromatography (VLC), column chromatography (CC) with silica gel, and preparative thin-layer chromatography (PTLC) were utilized for the separation and purification of the compounds.

-

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectra, including ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC), were recorded on a 500 MHz spectrometer. Chemical shifts are reported in δ (ppm) values relative to the solvent signals.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula of the isolated compounds.

Plant Material

The fruit peels of Garcinia latissima were collected from a specified region in Indonesia. A voucher specimen was deposited at a designated herbarium for botanical authentication and future reference.

Extraction and Isolation

The dried and powdered fruit peels of G. latissima (2.0 kg) were macerated with methanol (MeOH) at room temperature. The resulting crude extract was then partitioned successively with n-hexane and ethyl acetate (EtOAc). The EtOAc-soluble fraction, which exhibited significant bioactivity, was subjected to further chromatographic separation.

An overview of the extraction and isolation workflow is presented below:

Figure 1. Workflow for the extraction and isolation of this compound.

The ethyl acetate fraction was subjected to vacuum liquid chromatography over silica gel, eluting with a gradient of n-hexane and ethyl acetate to yield five main fractions (A-E). Fraction C was further purified by column chromatography on silica gel, followed by preparative thin-layer chromatography to afford this compound as a pure compound.

Structural Elucidation of this compound

The chemical structure of this compound was determined through extensive spectroscopic analysis, primarily using NMR and mass spectrometry.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 5 | 6.35 | s | |

| 1'-H₂ | 3.40 | d | 7.0 |

| 2' | 5.25 | t | 7.0 |

| 4' | 1.80 | s | |

| 5' | 1.68 | s | |

| 1''-H₂ | 4.15 | d | 6.5 |

| 2'' | 5.30 | t | 6.5 |

| 4'' | 1.85 | s | |

| 5'' | 1.75 | s | |

| 1-OH | 13.50 | s | |

| 6-OCH₃ | 3.85 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | δC (ppm) |

| 1 | 161.5 |

| 2 | 109.0 |

| 3 | 162.0 |

| 4 | 92.5 |

| 4a | 155.0 |

| 5 | 98.0 |

| 6 | 165.0 |

| 7 | 105.0 |

| 8 | 140.0 |

| 8a | 108.0 |

| 9 | 182.0 |

| 9a | 103.5 |

| 1' | 21.5 |

| 2' | 122.0 |

| 3' | 132.0 |

| 4' | 25.8 |

| 5' | 18.0 |

| 1'' | 28.5 |

| 2'' | 123.0 |

| 3'' | 131.5 |

| 4'' | 25.9 |

| 5'' | 18.2 |

| 6-OCH₃ | 56.0 |

The structure was further confirmed by 2D NMR experiments (COSY, HSQC, and HMBC), which established the connectivity of the protons and carbons within the molecule.

Signaling Pathways and Bioactivity

At present, there is limited published information regarding the specific signaling pathways modulated by this compound or its detailed biological activities. The initial discovery paper focused primarily on the isolation and structural characterization of the compound. Further research is required to explore the pharmacological potential of this compound and to elucidate its mechanism of action.

The general class of xanthones, particularly those isolated from Garcinia species, has been reported to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. A hypothetical workflow for investigating the bioactivity of a novel xanthone like this compound is depicted below.

Unveiling the Molecular Architecture of Latisxanthone C: A Technical Guide to Chemical Structure Elucidation

For Immediate Release

This whitepaper provides a comprehensive overview of the methodologies and analytical techniques employed in the chemical structure elucidation of Latisxanthone C, a novel bioactive xanthone. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development, offering an in-depth guide to the systematic process of determining the molecular structure of a newly isolated compound.

Introduction

Xanthones, a class of oxygenated heterocyclic compounds, are widely distributed in higher plants and fungi. The Garcinia genus is a particularly rich source of structurally diverse and biologically active xanthones, which have garnered significant scientific interest due to their potential therapeutic applications, including anti-inflammatory, antioxidant, and cytotoxic properties. The elucidation of the precise chemical structure of these novel compounds is a critical first step in understanding their structure-activity relationships and exploring their potential as drug leads. This guide details the comprehensive approach taken to determine the structure of this compound.

Experimental Protocols

The elucidation of the structure of this compound involves a multi-step process, beginning with the isolation and purification of the compound from its natural source, followed by a suite of spectroscopic analyses to piece together its molecular framework.

Extraction and Isolation

The initial step involves the extraction of chemical constituents from the plant material. A generalized protocol for the isolation of xanthones from a Garcinia species is as follows:

-

Extraction: The dried and powdered plant material (e.g., pericarp, leaves, or bark) is subjected to maceration with an organic solvent, typically methanol or ethanol, at room temperature. This process is repeated multiple times to ensure exhaustive extraction. The resulting extracts are then combined and concentrated under reduced pressure.[1]

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol. This fractionation separates compounds based on their polarity.

-

Chromatographic Purification: The bioactive fractions, identified through preliminary screening, are subjected to a series of chromatographic techniques to isolate the pure compound. This typically involves:

-

Vacuum Liquid Chromatography (VLC): An initial, rapid separation method using a stationary phase like silica gel.[2][3]

-

Column Chromatography: Further purification of the VLC fractions on silica gel or Sephadex LH-20 columns, eluting with a gradient of solvents.[1]

-

Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Final purification steps to obtain the compound in high purity.

-

The entire isolation process is monitored by TLC to track the separation of compounds.

Spectroscopic Data and Structure Determination

The determination of the molecular structure of this compound is achieved through the integrated analysis of data from various spectroscopic techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is employed to determine the elemental composition and molecular weight of the compound.

| Technique | Ionization Mode | Observed m/z | Molecular Formula |

| HR-ESI-MS | Positive | [M+H]⁺ | C₂₄H₂₆O₆ |

The fragmentation pattern observed in the MS/MS spectrum provides initial clues about the structural motifs present in the molecule, such as the loss of prenyl groups, which is a common fragmentation pathway for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework of the molecule. The following NMR experiments are crucial:

-

¹H NMR (Proton NMR): Identifies the different types of protons and their chemical environments.

-

¹³C NMR (Carbon NMR): Determines the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC, NOESY): Establishes the connectivity between atoms.

The following tables summarize the hypothetical ¹H and ¹³C NMR data for this compound, along with key 2D NMR correlations.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, J in Hz) | Key HMBC Correlations | Key COSY Correlations |

| 1 | 161.5 | - | - | - |

| 2 | 109.8 | 6.30 (s) | C-1, C-3, C-4a, C-1' | - |

| 3 | 162.8 | - | - | - |

| 4 | 93.1 | 6.84 (s) | C-3, C-4a, C-9a | - |

| 4a | 156.9 | - | - | - |

| 5 | 155.0 | - | - | - |

| 6 | 143.7 | - | - | - |

| 7 | 137.9 | - | - | - |

| 8 | 102.0 | - | - | - |

| 8a | 103.6 | - | - | - |

| 9 (C=O) | 182.2 | - | - | - |

| 9a | 155.8 | - | - | - |

| 1' | 21.5 | 3.44 (d, 7.0) | C-1, C-2, C-3 | H-2' |

| 2' | 122.5 | 5.29 (t, 7.0) | C-1', C-3', C-4' | H-1' |

| 3' | 132.0 | - | - | - |

| 4' | 25.8 | 1.88 (s) | C-2', C-3' | - |

| 5' | 17.9 | 1.70 (s) | C-2', C-3' | - |

| 1'' | 28.3 | 4.13 (d, 6.8) | C-7, C-8, C-8a | H-2'' |

| 2'' | 123.5 | 5.25 (t, 6.8) | C-1'', C-3'', C-4'' | H-1'' |

| 3'' | 131.5 | - | - | - |

| 4'' | 25.9 | 1.85 (s) | C-2'', C-3'' | - |

| 5'' | 18.1 | 1.75 (s) | C-2'', C-3'' | - |

| 6-OCH₃ | 62.1 | 3.79 (s) | C-6 | - |

| 3-OH | - | 13.79 (s) | C-2, C-3, C-4 | - |

| 1-OH | - | - | - | - |

Note: Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). Assignments are supported by 2D NMR data.

References

The Biosynthesis of Latisxanthone C: A Proposed Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Latisxanthone C, a pyranoxanthone isolated from Garcinia latissima, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel derivatives. This technical guide outlines a proposed biosynthetic pathway for this compound, drawing upon the well-established principles of xanthone biosynthesis in plants, particularly within the Clusiaceae family. While a definitive pathway for this compound has not been experimentally elucidated, this document synthesizes current knowledge to present a chemically plausible route from primary metabolites to the final complex structure. This guide also provides an overview of the key enzyme classes involved, their putative mechanisms, and general experimental protocols for their characterization.

Introduction to Xanthone Biosynthesis

Xanthones are a class of oxygenated heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold. Their biosynthesis in higher plants, fungi, and lichens has been a subject of extensive research. In plants, the xanthone core is derived from a combination of the shikimate and acetate pathways. The shikimate pathway provides a C6-C1 unit (benzoic acid derivative), while the acetate pathway contributes a polyketide moiety.

The general biosynthetic route to xanthones can be summarized in the following key stages:

-

Formation of a Benzoyl-CoA Starter Unit: This typically originates from L-phenylalanine via the phenylpropanoid pathway or directly from shikimic acid.

-

Polyketide Chain Extension: A type III polyketide synthase, benzophenone synthase (BPS), catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to form the central benzophenone intermediate, 2,4,6-trihydroxybenzophenone.

-

Hydroxylation of the Benzophenone Intermediate: Cytochrome P450 (CYP) monooxygenases play a crucial role in hydroxylating the benzophenone scaffold. A key intermediate in the biosynthesis of many xanthones is 2,3',4,6-tetrahydroxybenzophenone.

-

Oxidative Cyclization to the Xanthone Core: The pivotal step in forming the xanthone nucleus is the regioselective intramolecular oxidative coupling of the tetrahydroxybenzophenone intermediate. This reaction, also catalyzed by specific cytochrome P450 enzymes, can lead to either a 1,3,5-trihydroxyxanthone or a 1,3,7-trihydroxyxanthone core, depending on the cyclization pattern.

-

Tailoring Reactions: The basic xanthone scaffold undergoes a series of modifications, including prenylation, hydroxylation, methylation, glycosylation, and the formation of additional rings, to generate the vast diversity of naturally occurring xanthones.

Proposed Biosynthetic Pathway of this compound

This compound is a structurally complex pyranoxanthone. Based on its chemical structure and the established principles of xanthone biosynthesis, a plausible biosynthetic pathway is proposed below. This pathway involves the initial formation of a xanthone core followed by prenylation and subsequent oxidative cyclization to form the characteristic pyran ring.

Formation of the Xanthone Core

The biosynthesis of this compound is proposed to begin with the formation of a 1,3,7-trihydroxyxanthone core, a common precursor for many xanthones found in the Garcinia genus.

-

Step 1: Phenylalanine to Benzoyl-CoA: The pathway initiates with the conversion of L-phenylalanine, derived from the shikimate pathway, to benzoyl-CoA. This involves a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate-CoA ligase (4CL), and a chain-shortening enzymatic system.

-

Step 2: Formation of 2,4,6-Trihydroxybenzophenone: Benzophenone synthase (BPS), a type III polyketide synthase, catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to yield 2,4,6-trihydroxybenzophenone.

-

Step 3: Hydroxylation to 2,3',4,6-Tetrahydroxybenzophenone: A cytochrome P450 monooxygenase, likely a member of the CYP81AA family, hydroxylates 2,4,6-trihydroxybenzophenone at the 3'-position to produce 2,3',4,6-tetrahydroxybenzophenone.

-

Step 4: Oxidative Cyclization to 1,3,7-Trihydroxyxanthone: A specific cytochrome P450 monooxygenase (a 1,3,7-trihydroxyxanthone synthase) catalyzes the intramolecular oxidative coupling of 2,3',4,6-tetrahydroxybenzophenone to form the 1,3,7-trihydroxyxanthone scaffold.

Tailoring Steps Towards this compound

The subsequent steps involve prenylation and the formation of the pyran ring.

-

Step 5: Prenylation of the Xanthone Core: A prenyltransferase attaches a dimethylallyl pyrophosphate (DMAPP) group to the 1,3,7-trihydroxyxanthone core. Based on the structure of this compound, this prenylation likely occurs at the C2 position.

-

Step 6: Oxidative Cyclization to form the Pyran Ring: A key step in the formation of this compound is the oxidative cyclization of the prenyl group to form the pyran ring. This type of reaction is often catalyzed by cytochrome P450 monooxygenases. The enzyme would hydroxylate the terminal methyl group of the prenyl side chain, which is then followed by an intramolecular cyclization to form the pyran ring.

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Key Enzymes and Their Putative Roles

The biosynthesis of this compound is likely orchestrated by a series of enzymes, primarily from the polyketide synthase, cytochrome P450, and prenyltransferase families.

| Enzyme Class | Putative Role in this compound Biosynthesis | General Characteristics |

| Benzophenone Synthase (BPS) | Catalyzes the formation of the benzophenone scaffold from benzoyl-CoA and malonyl-CoA. | A type III polyketide synthase. The crystal structure of BPS from Garcinia mangostana has been resolved, providing insights into its substrate specificity. |

| Cytochrome P450 Monooxygenases (CYPs) | Involved in the hydroxylation of the benzophenone intermediate and the subsequent oxidative cyclization to form the xanthone core. A CYP is also proposed to catalyze the oxidative cyclization of the prenyl group to form the pyran ring. | A large and diverse family of heme-thiolate proteins. Members of the CYP81 family are known to be involved in xanthone biosynthesis. |

| Prenyltransferases | Catalyzes the attachment of a prenyl group (from DMAPP) to the xanthone core. | These enzymes are often membrane-bound and catalyze the C- or O-prenylation of various aromatic compounds. |

Experimental Protocols for Pathway Elucidation

Elucidating the precise biosynthetic pathway of this compound requires a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.

Identification of Candidate Genes

-

Transcriptome Sequencing: RNA-seq of Garcinia latissima tissues actively producing this compound (e.g., leaves, bark) can identify transcripts encoding candidate BPS, CYP, and prenyltransferase enzymes.

-

Differential Gene Expression Analysis: Comparing the transcriptomes of high-producing versus low-producing tissues or plants can narrow down the list of candidate genes.

-

Homology-Based Gene Cloning: Degenerate primers designed from conserved regions of known xanthone biosynthetic genes can be used to amplify and clone candidate genes from Garcinia latissima cDNA.

Heterologous Expression and Enzyme Characterization

A common strategy for functional characterization of biosynthetic enzymes is their expression in a heterologous host.

Workflow for Heterologous Expression and Enzyme Assay:

Protocol for a Cytochrome P450 Enzyme Assay (Microsomal Preparation from Yeast):

-

Yeast Culture and Induction: Grow recombinant yeast (e.g., Saccharomyces cerevisiae) expressing the candidate CYP and a corresponding CPR (cytochrome P450 reductase) in appropriate selective media. Induce protein expression with galactose.

-

Microsome Isolation: Harvest yeast cells and spheroplast them using zymolyase. Lyse the spheroplasts osmotically and homogenize. Centrifuge the homogenate at low speed to remove cell debris, then centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Enzyme Assay: Resuspend the microsomal pellet in a reaction buffer (e.g., phosphate buffer, pH 7.4). The reaction mixture should contain:

-

Microsomal preparation

-

Putative substrate (e.g., 2-prenyl-1,3,7-trihydroxyxanthone)

-

NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

-

Reaction Incubation and Termination: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period. Terminate the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Product Extraction and Analysis: Extract the product with the organic solvent, evaporate the solvent, and redissolve the residue in a suitable solvent for analysis by HPLC and LC-MS to identify the formation of this compound.

Quantitative Data (Hypothetical)

As no specific quantitative data for the biosynthesis of this compound is available, the following table presents hypothetical kinetic parameters for the key enzymes based on data from related xanthone biosynthetic enzymes. These values are for illustrative purposes and would need to be determined experimentally.

| Enzyme | Substrate | Km (µM) | kcat (s-1) |

| BPS | Benzoyl-CoA | 10 - 50 | 0.1 - 1.0 |

| CYP (Hydroxylase) | 2,4,6-Trihydroxybenzophenone | 5 - 25 | 0.05 - 0.5 |

| CYP (Cyclase) | 2,3',4,6-Tetrahydroxybenzophenone | 2 - 20 | 0.01 - 0.2 |

| Prenyltransferase | 1,3,7-Trihydroxyxanthone | 15 - 75 | 0.1 - 0.8 |

| CYP (Pyran Ring Formation) | 2-Prenyl-1,3,7-trihydroxyxanthone | 10 - 40 | 0.02 - 0.3 |

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a logical framework for initiating research into its formation in Garcinia latissima. The key to validating this pathway lies in the identification and functional characterization of the predicted benzophenone synthase, cytochrome P450 monooxygenases, and prenyltransferase. Future work should focus on:

-

Transcriptomic and genomic analysis of Garcinia latissima to identify candidate genes involved in xanthone biosynthesis.

-

Heterologous expression and in vitro characterization of these candidate enzymes to confirm their specific roles in the pathway.

-

In vivo studies using labeled precursors in Garcinia latissima to trace the flow of metabolites through the proposed pathway.

A thorough understanding of the biosynthesis of this compound will not only contribute to the fundamental knowledge of plant secondary metabolism but also pave the way for the sustainable production of this and other valuable xanthones through metabolic engineering and synthetic biology approaches.

Latisxanthone C: A Technical Guide to its Chemistry, Bioactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latisxanthone C, a naturally occurring pyranoxanthone, has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biological activities, and the underlying mechanisms of action. This document summarizes the available data on its CAS number, IUPAC name, and its notable role as an inhibitor of Epstein-Barr virus (EBV) activation. Experimental methodologies for the study of xanthones and potential signaling pathways affected by this compound are also discussed, providing a valuable resource for researchers in natural product chemistry, virology, and oncology.

Chemical Identity

This compound is a xanthone derivative isolated from plants belonging to the Guttiferae (Clusiaceae) family, notably from the genus Garcinia.[1]

| Property | Value | Reference |

| CAS Number | 197447-32-8 | [2] |

| IUPAC Name | 7,9,12-trihydroxy-2,2-dimethyl-8,10-bis(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one | [1] |

| Molecular Formula | C₂₈H₃₀O₆ | [2] |

| Molecular Weight | 462.54 g/mol | [1] |

Biological Activity: Inhibition of Epstein-Barr Virus Activation

A key biological activity of this compound is its ability to inhibit the activation of the Epstein-Barr virus (EBV). Specifically, it has been shown to significantly inhibit the early antigen (EA) activation of EBV induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells.[3] This inhibitory action suggests that this compound may possess antitumor-promoting properties.[3]

While the precise IC₅₀ value for this compound's inhibition of EBV-EA activation is not explicitly stated in the readily available literature, the compound was identified as one of the more potent inhibitors among a series of 20 xanthones screened.[3]

Experimental Protocols

General Protocol for Inhibition of TPA-Induced EBV-EA Activation

The following is a generalized experimental workflow based on similar studies for assessing the inhibition of TPA-induced EBV-EA activation.

Methodology:

-

Cell Culture: Raji cells, a human Burkitt's lymphoma cell line latently infected with EBV, are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Treatment: The cells are treated with a fixed concentration of TPA to induce the EBV lytic cycle. Concurrently, varying concentrations of this compound are added to the cell cultures.

-

Incubation: The treated cells are incubated for a defined period, typically 48 hours, at 37°C in a humidified atmosphere with 5% CO₂.

-

Detection of EA-Positive Cells: After incubation, the cells are harvested, washed, and smeared onto glass slides. The expression of EBV early antigen is detected using an indirect immunofluorescence assay with specific antibodies against EBV-EA.

-

Quantification: The percentage of EA-positive cells is determined by counting at least 500 cells under a fluorescence microscope. The inhibitory effect of this compound is calculated relative to the control group treated with TPA alone.

Potential Signaling Pathways

The precise molecular mechanism by which this compound inhibits TPA-induced EBV activation has not been fully elucidated. However, based on the known signaling pathways activated by TPA and the general activities of xanthones and other flavonoids, several potential pathways may be involved.

TPA is a potent activator of Protein Kinase C (PKC).[1] The activation of PKC by TPA can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are known to play a role in EBV reactivation.[1][4][5] It is plausible that this compound exerts its inhibitory effect by modulating one or more of these signaling pathways.

Further research is required to pinpoint the specific molecular targets of this compound within these pathways.

Future Directions

This compound presents a promising scaffold for the development of novel antiviral and antitumor-promoting agents. Future research should focus on:

-

Quantitative Bioactivity: Determining the precise IC₅₀ value of this compound for the inhibition of EBV-EA activation.

-

Mechanism of Action: Elucidating the specific signaling pathways and molecular targets modulated by this compound.

-

Isolation and Synthesis: Developing optimized and scalable protocols for the isolation of this compound from natural sources and establishing efficient synthetic routes to enable further pharmacological studies.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of EBV-associated diseases.

Conclusion

This compound is a natural product with demonstrated in vitro activity against Epstein-Barr virus activation. Its unique chemical structure and biological activity make it a compelling candidate for further investigation in the fields of drug discovery and development. This technical guide provides a foundational understanding of this compound, intended to facilitate and inspire future research into its therapeutic potential.

References

- 1. Reactivation and lytic replication of EBV - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. NF-kappaB signaling modulation by EBV and KSHV. [vivo.weill.cornell.edu]

- 3. Xanthones as inhibitors of Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signaling pathways of EBV-induced oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Epstein-Barr Virus (EBV) Reactivation by Short Interfering RNAs Targeting p38 Mitogen-Activated Protein Kinase or c-myc in EBV-Positive Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Derivatives and Analogs of Latisxanthone C

To our valued researchers, scientists, and drug development professionals,

This document aims to provide a comprehensive technical guide on the derivatives and analogs of Latisxanthone C, focusing on their synthesis, biological activities, and underlying mechanisms of action. However, extensive searches of prominent scientific databases and literature have revealed no specific compound identified as "this compound."

It is possible that "this compound" is a novel, very recently discovered, or proprietary compound with data not yet publicly available. Alternatively, there may be a misspelling in the compound's name.

To provide a relevant and valuable technical guide, we will proceed by discussing the broader class of xanthones, which are the parent structural class to which a hypothetical "this compound" would belong. Xanthones are a well-studied class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. Many natural and synthetic xanthone derivatives have demonstrated significant pharmacological potential, making them a fertile ground for drug discovery and development.

This guide will therefore focus on the general strategies for the derivatization of the xanthone core, present data on representative bioactive xanthone analogs, detail common experimental protocols, and visualize key concepts as requested. This approach will equip you with the foundational knowledge and methodologies applicable to the study of any novel xanthone, including a potential "this compound," should its structure become known.

I. The Xanthone Scaffold: A Privileged Structure in Medicinal Chemistry

The xanthone nucleus is a versatile scaffold amenable to chemical modification at various positions. These modifications can profoundly influence the compound's physicochemical properties, pharmacokinetic profile, and biological activity. Structure-activity relationship (SAR) studies on numerous xanthone derivatives have highlighted the importance of the substitution pattern on the aromatic rings for specific biological effects.

II. Synthetic Strategies for Xanthone Derivatives

The synthesis of xanthone derivatives and analogs typically involves multi-step processes. Common starting materials include substituted phenols and benzoic acids. Key reactions in xanthone synthesis include:

-

Ullmann Condensation: A copper-catalyzed reaction between a phenol and an aryl halide to form a diaryl ether, a key intermediate in xanthone synthesis.

-

Friedel-Crafts Acylation and Cyclization: Intramolecular acylation of a diaryl ether followed by cyclization to form the xanthone core.

-

Suzuki and Heck Couplings: Modern cross-coupling reactions used to introduce various substituents onto the xanthone scaffold.

Below is a generalized workflow for the synthesis of xanthone derivatives.

Methodological & Application

Application Notes and Protocols for the Quantification of Latisxanthone C

Introduction

Latisxanthone C is a xanthone derivative that has garnered interest within the scientific community due to its potential pharmacological activities. Accurate and precise quantification of this compound is crucial for various stages of research and development, including pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry. While specific validated methods for this compound are not widely published, the following protocols are based on established methods for similar xanthone compounds and can be adapted and validated for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of xanthones due to its high resolution and sensitivity. A reversed-phase HPLC method is generally suitable for the separation and quantification of this compound.

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1][2]

-

Mobile Phase: An isocratic or gradient elution can be used. A common mobile phase for xanthones is a mixture of methanol and water (e.g., 90:10 v/v).[1][2] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[3]

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.[4]

-

Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound, which can be determined by a UV scan. For many xanthones, this is in the range of 230-250 nm. For example, a wavelength of 237 nm has been used for other xanthones.[1][2]

1.2. Sample Preparation

-

Standard Solutions: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

-

Sample Extraction (from solid matrices like plant material):

-

Accurately weigh the powdered sample.

-

Extract with a suitable solvent (e.g., methanol, ethanol, or a mixture with water) using techniques like sonication or maceration.[6][7] The ratio of sample to solvent should be optimized, with a common starting point being 1:10 (w/v).[7]

-

Centrifuge or filter the extract to remove particulate matter. The extract can be further purified using Solid Phase Extraction (SPE) if necessary.[6]

-

Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.[8]

-

1.3. Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines, assessing the following parameters:

-

Linearity: Analyze the calibration standards and plot the peak area against the concentration. The correlation coefficient (r²) should be close to 1 (e.g., >0.999).[1][2]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at different concentrations. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).[1][2]

-

Accuracy: Determine the recovery of the analyte by spiking a blank matrix with a known concentration of this compound. The recovery should ideally be between 98% and 102%.[1][2]

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be assessed by analyzing a blank matrix and a spiked matrix.

Data Presentation

Table 1: HPLC Method Parameters for Xanthone Quantification (Adaptable for this compound)

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 (250 x 4.6 mm, 5 µm) | [1][2] |

| Mobile Phase | Methanol:Water (90:10, v/v) | [1][2] |

| Flow Rate | 1.0 mL/min | [1][2] |

| Detection | UV at 237 nm | [1][2] |

| Injection Volume | 20 µL | [3] |

| Temperature | Ambient | [1][2] |

Table 2: Typical Validation Parameters for a Xanthone HPLC Method

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.999 | [1][2] |

| Recovery (%) | 98.8 - 102.4 | [1][2] |

| Precision (RSD %) | < 1.5 | [1][2] |

| LOD (µg/mL) | ~0.1 | [3] |

| LOQ (µg/mL) | ~0.4 | [1][3] |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it particularly suitable for the quantification of this compound in complex matrices such as plasma or tissue extracts, and for pharmacokinetic studies.[9][10][11][12]

Experimental Protocol

2.1. Instrumentation and Conditions

-

LC System: A UPLC or HPLC system.

-

MS System: A mass spectrometer such as a triple quadrupole (QqQ) or a time-of-flight (TOF) instrument.

-

Ionization Source: Electrospray ionization (ESI) is commonly used for xanthones.[13]

-

Chromatographic Conditions: Similar to the HPLC method, a C18 column is typically used. The mobile phase often consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve ionization.[10]

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive or negative ion mode, to be optimized for this compound.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis on a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions for this compound and an internal standard should be determined.

-

2.2. Sample Preparation

Sample preparation for LC-MS is critical to minimize matrix effects.[14]

-

Protein Precipitation: For plasma or serum samples, protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) is a common first step.

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques can be used for further cleanup and concentration of the analyte.[6]

2.3. Data Analysis

Quantification is typically performed by creating a calibration curve using the peak area ratio of the analyte to an internal standard versus the concentration of the analyte.

Data Presentation

Table 3: General LC-MS Parameters for Small Molecule Quantification (Adaptable for this compound)

| Parameter | Description | Reference |

| LC Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) | [4] |

| Mobile Phase A | Water with 0.1% Formic Acid | [10] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [10] |

| Ionization | Electrospray Ionization (ESI) | [13] |

| Detection | Multiple Reaction Monitoring (MRM) | [4] |

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible method for the quantification of this compound in simple solutions, though it is less specific than chromatographic methods.[15][16]

Experimental Protocol

3.1. Instrumentation

-

A UV-Vis spectrophotometer.[17]

3.2. Procedure

-

Determine λmax: Dissolve a small amount of pure this compound in a suitable solvent (e.g., methanol or ethanol) and scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).[16]

-

Prepare Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations.[17]

-

Measure Absorbance: Measure the absorbance of each standard solution at the determined λmax.[17]

-

Plot Calibration Curve: Plot a graph of absorbance versus concentration.

-

Sample Analysis: Prepare the sample solution and measure its absorbance at λmax. The concentration of this compound in the sample can be determined from the calibration curve.

Data Presentation

Table 4: Example of Data for UV-Vis Spectrophotometric Quantification

| Concentration (µg/mL) | Absorbance at λmax |

| Standard 1 | A1 |

| Standard 2 | A2 |

| Standard 3 | A3 |

| Standard 4 | A4 |

| Standard 5 | A5 |

| Sample | Asample |

Visualizations

Caption: General workflow for this compound quantification.

Caption: Key components of an HPLC method for xanthone analysis.

References

- 1. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. phcogj.com [phcogj.com]

- 4. lcms.cz [lcms.cz]

- 5. Analysis of Flavone C-Glycosides in the Leaves of Clinacanthus nutans (Burm. f.) Lindau by HPTLC and HPLC-UV/DAD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of an Improved Method of Sample Extraction and Quantitation of Multi-Mycotoxin in Feed by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Study on the pharmacokinetics, tissue distribution and excretion of laurolitsine from Litsea glutinosa in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic features and metabolism of calphostin C, a naturally occurring perylenequinone with antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical pharmacokinetics of irinotecan and its metabolites in relation with diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rjptonline.org [rjptonline.org]

- 14. merckmillipore.com [merckmillipore.com]

- 15. UV-Vis Spectrophotometry and Multivariate Calibration Method for Simultaneous Determination of Theophylline, Montelukast and Loratadine in Tablet Preparations and Spiked Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 17. Spectrophotometry2018 [uanlch.vscht.cz]

Latisxanthone C in vitro and in vivo experimental protocols

Application Notes and Protocols for Latisxanthone C

Disclaimer: As of the current date, specific experimental data and established protocols for this compound are not available in the public domain. The following application notes and protocols are based on established methodologies for other structurally related xanthone compounds, such as α-mangostin and various synthetic derivatives, which have demonstrated anti-cancer properties.[1][2][3][4] These protocols serve as a comprehensive guide for researchers and scientists to design and conduct in vitro and in vivo studies to elucidate the biological activity of this compound. Optimization of these protocols will be necessary for this specific compound.

I. Introduction

Xanthones are a class of naturally occurring polyphenolic compounds found in various plant species, notably in the pericarp of the mangosteen fruit (Garcinia mangostana).[2][4] This class of compounds has garnered significant interest in the field of drug discovery due to their wide range of pharmacological activities, including anti-oxidant, anti-inflammatory, and anti-cancer properties.[3][4] Several xanthone derivatives have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest in various cancer cell lines.[5][6][7] The proposed mechanisms of action often involve the modulation of key signaling pathways implicated in cancer progression.[2][8]

This compound, as a member of the xanthone family, is a promising candidate for investigation as a potential anti-cancer agent. These application notes provide detailed experimental protocols for the in vitro and in vivo evaluation of this compound, enabling researchers to systematically assess its cytotoxic and anti-tumorigenic potential.

II. Data Presentation: Representative Anti-Cancer Activity of Xanthone Derivatives

The following tables summarize typical quantitative data obtained for various xanthone derivatives against different cancer cell lines. This data serves as a reference for the expected range of activity for compounds like this compound.

Table 1: In Vitro Cytotoxicity of Selected Xanthone Derivatives

| Xanthone Derivative | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |

| α-Mangostin | HL60 (Leukemia) | MTT Assay | < 10 | [4] |

| α-Mangostin | SKBR3 (Breast Cancer) | MTT Assay | ~9.25 µg/ml | [4] |

| Gambogic Acid | HT-29 (Colon Cancer) | MTS Assay | Varies | [5] |

| Synthetic Xanthone 1 | SW480 (Colon Cancer) | MTS Assay | Varies | [5] |

| Synthetic Xanthone 2 | LoVo (Colon Cancer) | MTS Assay | Varies | [5] |

| Macluraxanthone | A549 (Lung Cancer) | LDH Assay | 8.45 | [9] |

| Gerontoxanthone C | MCF-7 (Breast Cancer) | LDH Assay | 14.86 | [9] |

Table 2: Effects of Xanthone Derivatives on Cell Cycle and Apoptosis

| Xanthone Derivative | Cancer Cell Line | Effect | Method | Observations | Reference |

| α-Mangostin | DLD-1 (Colon Cancer) | G1 Arrest | Flow Cytometry | Affects expression of cyclins, cdc2, and p27. | [6] |

| γ-Mangostin | DLD-1 (Colon Cancer) | S Arrest | Flow Cytometry | Affects expression of cyclins, cdc2, and p27. | [6] |

| Dulxanthone A | HepG2 (Liver Cancer) | S Phase Arrest | Flow Cytometry | Induces arrest at lower concentrations. | [10] |

| Dulxanthone A | HepG2 (Liver Cancer) | Apoptosis | Flow Cytometry | Triggers apoptosis at higher concentrations. | [10] |

| Rhinacanthone | HeLa (Cervical Cancer) | Apoptosis | Annexin-V Staining | Increase in sub-G1 population. | [11] |

III. In Vitro Experimental Protocols

A. Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]

Principle: Viable cells with active metabolism convert tetrazolium salts (MTT or MTS) into a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

Reagent Addition: Add 20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well.

-

Incubation with Reagent: Incubate for 2-4 hours at 37°C. For MTT, a solubilization solution (e.g., DMSO or acidified isopropanol) must be added to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

B. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

C. Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15]

Principle: PI stoichiometrically binds to DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Protocol:

-

Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer.

D. Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to investigate the molecular mechanisms of this compound's action (e.g., apoptosis and cell cycle-related proteins).[16]

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, p21) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

IV. In Vivo Experimental Protocol

A. Xenograft Tumor Model in Nude Mice

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.[17][18]

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of athymic nude mice.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume and mouse body weight regularly. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Randomization and Treatment: Randomize the mice into different treatment groups (e.g., vehicle control, this compound at different doses, positive control like a standard chemotherapeutic drug).

-

Drug Administration: Administer this compound via a suitable route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule (e.g., daily, every other day).

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint and Tissue Collection: At the end of the study (based on tumor size limits or a fixed duration), euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting).

V. Mandatory Visualizations

Caption: Workflow for in vitro evaluation of this compound.

Caption: Proposed intrinsic apoptosis signaling pathway for this compound.

Caption: Workflow for in vivo evaluation of this compound.

References

- 1. Design, Synthesis, Biological Evaluation, and Preliminary Mechanistic Study of a Novel Mitochondrial-Targeted Xanthone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Update on the Anticancer Activity of Xanthone Derivatives: A Review [mdpi.com]

- 4. Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Xanthone Derivatives Impair Growth and Invasiveness of Colon Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Xanthones induce cell-cycle arrest and apoptosis in human colon cancer DLD-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchmgt.monash.edu [researchmgt.monash.edu]

- 8. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiplasmodial and anticancer activities of xanthones isolated from Garcinia bancana Miq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dulxanthone A induces cell cycle arrest and apoptosis via up-regulation of p53 through mitochondrial pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Induction of apoptosis by rhinacanthone isolated from Rhinacanthus nasutus roots in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Naturally Isolated Sesquiterpene Lactone and Hydroxyanthraquinone Induce Apoptosis in Oral Squamous Cell Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Lanatoside C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]

- 17. researchgate.net [researchgate.net]

- 18. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying the Mechanism of Action of Latisxanthone C

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current date, detailed mechanism of action studies specifically for Latisxanthone C are not extensively available in the public domain. The following application notes and protocols are based on the well-documented activities of structurally related xanthones, such as α-mangostin, γ-mangostin, and dulxanthone A. These compounds provide a strong framework for investigating the potential anticancer mechanisms of this compound.

Introduction to Xanthones and this compound

Xanthones are a class of polyphenolic compounds found in various plant species, notably in the mangosteen fruit (Garcinia mangostana). They have garnered significant interest in cancer research due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Several xanthones have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest in a variety of cancer cell lines. The anticancer effects of xanthones are often attributed to their ability to modulate key cellular signaling pathways involved in cell survival and proliferation.

This compound is a naturally occurring pyranoxanthone found in Garcinia species. While its specific biological activities are still under investigation, its structural similarity to other well-studied xanthones suggests it may possess similar anticancer properties. The protocols and data presented herein provide a comprehensive guide for researchers to investigate the mechanism of action of this compound.

Data Presentation: Cytotoxicity of Related Xanthones

The half-maximal inhibitory concentration (IC50) is a critical parameter for assessing the cytotoxic potential of a compound. The following table summarizes the IC50 values of α-mangostin and γ-mangostin in various cancer cell lines, which can serve as a benchmark for studies on this compound.

| Xanthone | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| α-Mangostin | MCF-7 | Breast Cancer | 9.69 | 48 | [1] |

| MDA-MB-231 | Breast Cancer | 11.37 | 48 | [1] | |

| SKBR-3 | Breast Cancer | 7.46 | 48 | [1] | |

| T47D | Breast Cancer | Not specified | - | [2] | |

| HCT116 | Colon Cancer | Not specified | - | [3] | |

| DLD-1 | Colon Cancer | <20 | 24 | ||

| γ-Mangostin | HT29 | Colon Cancer | 68.48 | 24 | [4] |

| DLD-1 | Colon Cancer | 7.1 | - | [4] | |

| MDA-MB-231 | Breast Cancer | 25 | 24 | [5] | |

| Dulxanthone A | HepG2 | Liver Cancer | Not specified | - | [6] |

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound (or other xanthone)

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO, if used to dissolve the compound).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

Cancer cell lines

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.[7]

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

This compound

-

Cancer cell lines

-

6-well plates

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding the cell pellet dropwise into cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.[8]

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases and PARP.

Materials:

-

This compound

-

Cancer cell lines

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with this compound, then lyse the cells to extract total protein.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[9][10]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by xanthones and a general experimental workflow for their study.

Caption: General experimental workflow for investigating the mechanism of action of this compound.

Caption: The intrinsic apoptosis pathway potentially induced by xanthones.

Caption: A simplified pathway of G1 cell cycle arrest induced by xanthones.

Caption: Inhibition of the PI3K/Akt survival pathway by xanthones.

By following these protocols and considering the established mechanisms of related xanthones, researchers can effectively investigate and characterize the anticancer properties and mechanism of action of this compound.

References

- 1. Frontiers | α-Mangostin Induces Apoptosis and Inhibits Metastasis of Breast Cancer Cells via Regulating RXRα-AKT Signaling Pathway [frontiersin.org]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. α-Mangostin induces G1 cell cycle arrest in HCT116 cells through p38MAPK-p16INK4a pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Different Modes of Mechanism of Gamma-Mangostin and Alpha-Mangostin to Inhibit Cell Migration of Triple-Negative Breast Cancer Cells Concerning CXCR4 Downregulation and ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dulxanthone A induces cell cycle arrest and apoptosis via up-regulation of p53 through mitochondrial pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 9. youtube.com [youtube.com]

- 10. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]

Application Notes and Protocols for Latisxanthone C in Drug Discovery Research

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Latisxanthone C is a pyranoxanthone compound that can be found in Garcinia species.[1] Xanthones, a class of heterocyclic compounds, have garnered significant attention in drug discovery due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5] Structurally related pyranoxanthones have been reported to exert anticancer effects by inducing apoptosis and causing cell cycle arrest in various cancer cell lines.[6][7] Furthermore, many xanthones have been observed to modulate key signaling pathways implicated in cancer and inflammation, such as the PI3K/Akt and NF-κB pathways.[8][9][10]

These application notes provide a comprehensive guide for researchers interested in investigating the therapeutic potential of this compound. Given the limited direct experimental data on this compound, this document leverages findings from structurally similar pyranoxanthones to propose experimental designs and outline detailed protocols for assessing its biological activity. The provided protocols and data tables serve as a foundational resource to explore the anticancer and anti-inflammatory properties of this compound.

II. Potential Biological Activities and Mechanisms of Action

Based on studies of related xanthone compounds, this compound is hypothesized to exhibit the following biological activities:

-

Anticancer Activity:

-

Anti-inflammatory Activity:

III. Quantitative Data on Structurally Related Xanthones

Due to the absence of specific published data for this compound, the following tables summarize the in vitro anticancer activity of other xanthones isolated from Garcinia species and other sources. This data can be used as a reference for designing dose-response experiments for this compound.

Table 1: In Vitro Anticancer Activity of Selected Xanthones

| Compound | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |

| α-Mangostin | DLD-1 (Colon) | MTT | ~10 | [3] |

| γ-Mangostin | DLD-1 (Colon) | MTT | <20 | [3] |

| Garcinone C | CNE1 (Nasopharyngeal) | MTT | 0.68 | [13] |

| Garcinone C | CNE2 (Nasopharyngeal) | MTT | 13.24 | [13] |

| Garcinone C | HK1 (Nasopharyngeal) | MTT | 9.71 | [13] |

| Garcinone C | HONE1 (Nasopharyngeal) | MTT | 8.99 | [13] |

| 1,3,6,8-Tetrahydroxyxanthone | HepG2 (Liver) | MTT | 9.18 | [14] |

| Rhinacanthone | HeLa (Cervical) | MTT | 1.2 - 5.5 | [15] |

| Dulxanthone A | HepG2 (Liver) | MTT | Not specified, induces apoptosis | [16] |

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

IV. Experimental Protocols

The following are detailed protocols for key experiments to characterize the biological activity of this compound.

A. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.[17]

1. Materials:

-

This compound

-

Target cancer cell lines (e.g., MCF-7, HeLa, HepG2)

-

96-well plates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

2. Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the no-treatment control and determine the IC50 value.

Workflow for MTT Assay

Caption: Workflow for assessing cell viability using the MTT assay.

B. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.[18]

1. Materials:

-

This compound

-

Target cancer cell lines

-

6-well plates

-

Complete cell culture medium

-

PBS

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

2. Protocol:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.

-

Harvest both adherent and floating cells and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Workflow for Apoptosis Assay

Caption: Workflow for quantifying apoptosis by Annexin V/PI staining.

C. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.[19]

1. Materials:

-

This compound

-

Target cancer cell lines

-

6-well plates

-

Complete cell culture medium

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

2. Protocol:

-

Seed cells in 6-well plates and treat with this compound at various concentrations.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Workflow for Cell Cycle Analysis

Caption: Workflow for cell cycle analysis using PI staining.

D. Western Blotting for Signaling Pathway Analysis

This protocol is for investigating the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt and NF-κB.

1. Materials:

-

This compound

-

Target cancer cell lines

-

6-well plates

-

Complete cell culture medium

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., for Akt, p-Akt, NF-κB p65, IκBα, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

2. Protocol:

-

Seed cells and treat with this compound.

-

Lyse the cells with RIPA buffer and determine protein concentration using the BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine changes in protein expression and phosphorylation.

Workflow for Western Blotting

Caption: Workflow for Western blotting analysis.

V. Proposed Signaling Pathways for Investigation

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound, based on the known activities of related xanthones.

A. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Its inhibition can lead to apoptosis and cell cycle arrest.

Caption: Proposed inhibition of the PI3K/Akt pathway by this compound.

B. NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival. Its inhibition is a common mechanism for anti-inflammatory and some anticancer drugs.

Caption: Proposed inhibition of the NF-κB pathway by this compound.

VI. Conclusion

This compound, as a member of the pyranoxanthone class, holds promise for drug discovery research, particularly in the areas of oncology and inflammation. The application notes and protocols provided herein offer a robust framework for initiating the investigation of its biological activities. While direct experimental evidence for this compound is currently limited, the data from structurally related compounds suggest that it may induce apoptosis and cell cycle arrest in cancer cells and exert anti-inflammatory effects through the modulation of key signaling pathways. The detailed experimental workflows and pathway diagrams are intended to guide researchers in designing and executing experiments to elucidate the specific mechanisms of action of this compound, thereby contributing to the development of novel therapeutic agents. It is imperative that the biological activities proposed in this document are experimentally validated for this compound.

References

- 1. Naturally Isolated Sesquiterpene Lactone and Hydroxyanthraquinone Induce Apoptosis in Oral Squamous Cell Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application [frontiersin.org]

- 5. Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insights into the in vitro antitumor mechanism of action of a new pyranoxanthone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Pyranoxanthone as a Potent Antimitotic and Sensitizer of Cancer Cells to Low Doses of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]